2-(6-bromonaphthalen-2-yl)oxypropanoic Acid
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Overview
Description
2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a propanoic acid moiety through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid typically involves the bromination of naphthalene followed by etherification and subsequent carboxylation. One common method includes the following steps:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Etherification: The brominated naphthalene is then reacted with propylene oxide in the presence of a base like potassium carbonate to form the ether linkage.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include 2-(6-aminonaphthalen-2-yl)oxypropanoic Acid or 2-(6-thionaphthalen-2-yl)oxypropanoic Acid.
Oxidation: Products include naphthoquinones.
Reduction: Products include 2-(6-hydronaphthalen-2-yl)oxypropanoic Acid.
Scientific Research Applications
2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atom and the naphthalene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but lacks the propanoic acid moiety.
2-Naphthol: Lacks both the bromine atom and the propanoic acid moiety.
6-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid is unique due to the combination of the bromine atom, naphthalene ring, and propanoic acid moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-8(13(15)16)17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDURLPLAFXPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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